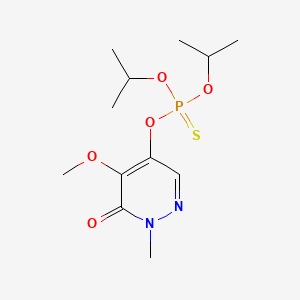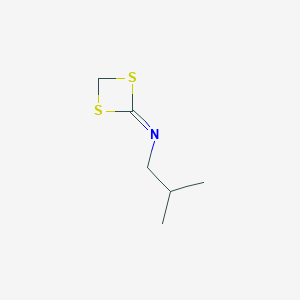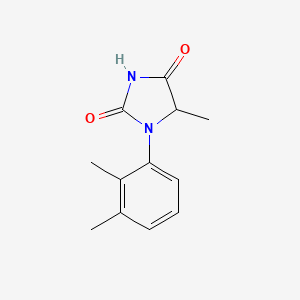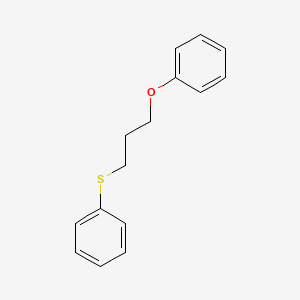![molecular formula C23H30N2 B14600452 1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine CAS No. 60288-86-0](/img/structure/B14600452.png)
1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine is a complex organic compound characterized by its unique structure, which includes a propane backbone linked to two phenylene groups, each of which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of propane-2,2-diyl bis(4-bromophenyl) ether with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylene rings, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Alkylated phenylene derivatives
Aplicaciones Científicas De Investigación
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including specialty polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting biological functions.
Comparación Con Compuestos Similares
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Comparison: 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and binding affinities, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
60288-86-0 |
|---|---|
Fórmula molecular |
C23H30N2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[4-[2-(4-pyrrolidin-1-ylphenyl)propan-2-yl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H30N2/c1-23(2,19-7-11-21(12-8-19)24-15-3-4-16-24)20-9-13-22(14-10-20)25-17-5-6-18-25/h7-14H,3-6,15-18H2,1-2H3 |
Clave InChI |
FNNIJQZKWAIZFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)





![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)

![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
